2-[1-(4-methoxybenzoyl)-3-oxo-2-piperazinyl]-N-(4-methylphenyl)acetamide
Overview
Description
2-[1-(4-methoxybenzoyl)-3-oxo-2-piperazinyl]-N-(4-methylphenyl)acetamide, also known as MPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to a class of drugs known as piperazine derivatives and is commonly used as a research tool to investigate various biological processes.
Mechanism of Action
The exact mechanism of action of 2-[1-(4-methoxybenzoyl)-3-oxo-2-piperazinyl]-N-(4-methylphenyl)acetamide is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain. It has been shown to have agonist activity at the dopamine D2 and 5-HT1A receptors, as well as antagonist activity at the alpha-1 adrenergic receptor.
Biochemical and Physiological Effects
2-[1-(4-methoxybenzoyl)-3-oxo-2-piperazinyl]-N-(4-methylphenyl)acetamide has been shown to have a number of biochemical and physiological effects, including the modulation of dopamine and serotonin levels in the brain, as well as the inhibition of the reuptake of these neurotransmitters. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[1-(4-methoxybenzoyl)-3-oxo-2-piperazinyl]-N-(4-methylphenyl)acetamide in scientific research is its high potency and specificity for its target receptors. It also has a relatively long half-life, which allows for more sustained effects in experiments. However, one limitation of 2-[1-(4-methoxybenzoyl)-3-oxo-2-piperazinyl]-N-(4-methylphenyl)acetamide is its potential for off-target effects, which can complicate data interpretation.
Future Directions
There are a number of potential future directions for research on 2-[1-(4-methoxybenzoyl)-3-oxo-2-piperazinyl]-N-(4-methylphenyl)acetamide, including studies on its potential therapeutic effects in various diseases, as well as investigations into its mechanism of action and potential interactions with other drugs. Additionally, further studies are needed to fully understand the potential risks and limitations associated with the use of 2-[1-(4-methoxybenzoyl)-3-oxo-2-piperazinyl]-N-(4-methylphenyl)acetamide in scientific research.
Scientific Research Applications
2-[1-(4-methoxybenzoyl)-3-oxo-2-piperazinyl]-N-(4-methylphenyl)acetamide has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. It has been shown to have potential therapeutic effects in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-14-3-7-16(8-4-14)23-19(25)13-18-20(26)22-11-12-24(18)21(27)15-5-9-17(28-2)10-6-15/h3-10,18H,11-13H2,1-2H3,(H,22,26)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOKKQLNZISVGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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